molecular formula C12H14ClN3O3 B2678156 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol CAS No. 2108830-82-4

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol

Cat. No.: B2678156
CAS No.: 2108830-82-4
M. Wt: 283.71
InChI Key: LIDZANIRMGFNNI-UHFFFAOYSA-N
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Description

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol is a synthetic organic compound that features a triazole ring substituted with hydroxymethyl groups and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced through a hydroxymethylation reaction, often using formaldehyde in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from hydroxymethyl groups.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The biological activity of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol is primarily due to its interaction with cellular targets. The triazole ring can bind to enzymes and proteins, inhibiting their function. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The hydroxymethyl groups may enhance the compound’s solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanol: Lacks the hydroxymethyl groups, which may reduce its solubility and biological activity.

    2-[4,5-dimethyl-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol: The presence of methyl groups instead of hydroxymethyl groups can alter its reactivity and biological properties.

    2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol: The absence of the chlorine atom in the phenyl ring can affect its electronic properties and reactivity.

Uniqueness

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol is unique due to the combination of the triazole ring with hydroxymethyl groups and a chlorophenyl group. This structure provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and biological activity. The presence of the chlorophenyl group also introduces potential sites for further chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4,5-bis(hydroxymethyl)triazol-1-yl]-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c13-9-3-1-8(2-4-9)12(19)5-16-11(7-18)10(6-17)14-15-16/h1-4,12,17-19H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDZANIRMGFNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C(=C(N=N2)CO)CO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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